

FA-Ala-Arg as a Carboxypeptidase D Substrate: A Technical Guide

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Compound of Interest

Compound Name: FA-Ala-Arg

Cat. No.: B1336298

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of furylacryloyl-L-alanyl-L-arginine (**FA-Ala-Arg**) as a substrate for Carboxypeptidase D (CPD). CPD is a metallo-carboxypeptidase that plays a crucial role in processing peptides and proteins by cleaving C-terminal arginine or lysine residues. Understanding the interaction of CPD with specific substrates like **FA-Ala-Arg** is vital for elucidating its biological functions and for the development of novel therapeutics targeting this enzyme.

Biochemical Properties and Substrate Specificity

Carboxypeptidase D is a B-type carboxypeptidase, indicating its preference for cleaving basic amino acids from the C-terminus of peptides. The penultimate amino acid (P1 position) also significantly influences the substrate recognition and hydrolysis rate by CPD. Studies have shown that substrates with alanine in the P1 position are good substrates for CPD.

While specific kinetic data for the hydrolysis of **FA-Ala-Arg** by Carboxypeptidase D is not readily available in the literature, data for a closely related fluorescent analog, dansyl-Phe-Ala-Arg, provides valuable insights into the enzyme's activity.

Quantitative Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of the fluorescent substrate analog, dansyl-Phe-Ala-Arg, by recombinant human Carboxypeptidase D (rhCPD)

and its mutants. This data is presented to offer a comparative understanding of the enzyme's catalytic efficiency.

Enzyme	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (μM ⁻¹ s ⁻¹)
rhCPD (wild-type)	dansyl-Phe-Ala-Arg	11.5 ± 1.3	12.5 ± 0.5	1.09
rhCPD E350Q (Domain I inactive)	dansyl-Phe-Ala-Arg	10.2 ± 2.6	7.0 ± 0.9	0.69
rhCPD E762Q (Domain II inactive)	dansyl-Phe-Ala-Arg	18.1 ± 2.2	8.5 ± 0.5	0.47

Data is for the fluorescent analog dansyl-Phe-Ala-Arg and is intended to provide a reference for the kinetic profile of CPD with Ala-Arg C-terminal substrates.

Experimental Protocols

Spectrophotometric Assay for Carboxypeptidase D Activity using FA-Ala-Arg

This protocol describes a generalized continuous spectrophotometric assay for measuring the activity of Carboxypeptidase D using **FA-Ala-Arg** as a substrate. The hydrolysis of the scissile peptide bond results in a change in absorbance that can be monitored over time.

Materials:

- Purified Carboxypeptidase D
- **FA-Ala-Arg** substrate
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl
- Spectrophotometer capable of measuring absorbance at 340 nm

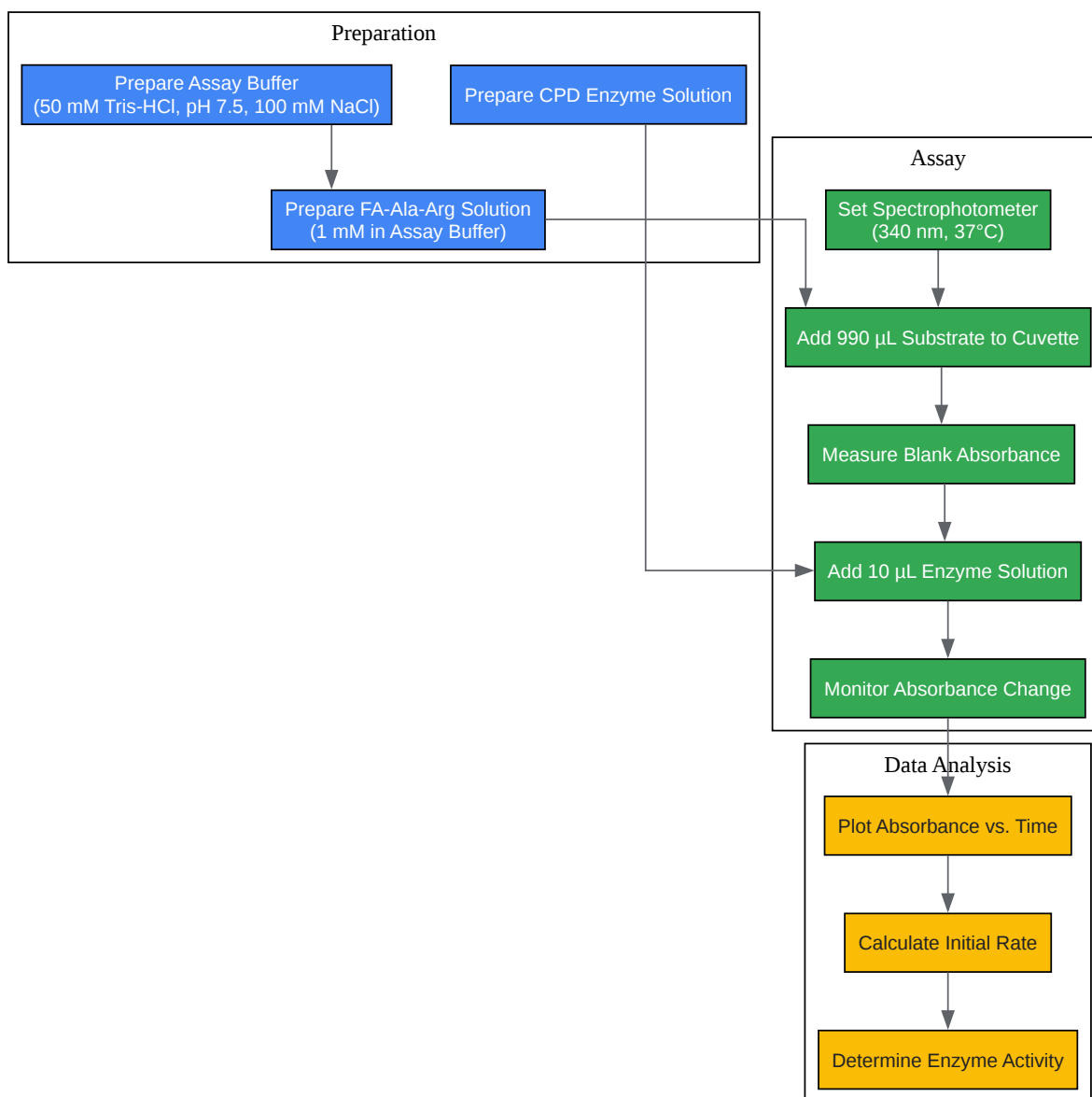
- Quartz cuvettes

Procedure:

- Prepare the **FA-Ala-Arg** Substrate Solution: Dissolve **FA-Ala-Arg** in the Assay Buffer to a final concentration of 1 mM.
- Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 37°C.
- Reaction Mixture Preparation: In a quartz cuvette, add 990 µL of the **FA-Ala-Arg** substrate solution.
- Blank Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.
- Initiate the Reaction: Add 10 µL of the purified Carboxypeptidase D enzyme solution to the cuvette and mix gently by pipetting.
- Monitor the Reaction: Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the enzyme activity.
- Calculate Enzyme Activity: The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient for the hydrolysis of the furylacryloyl group.

Mandatory Visualizations

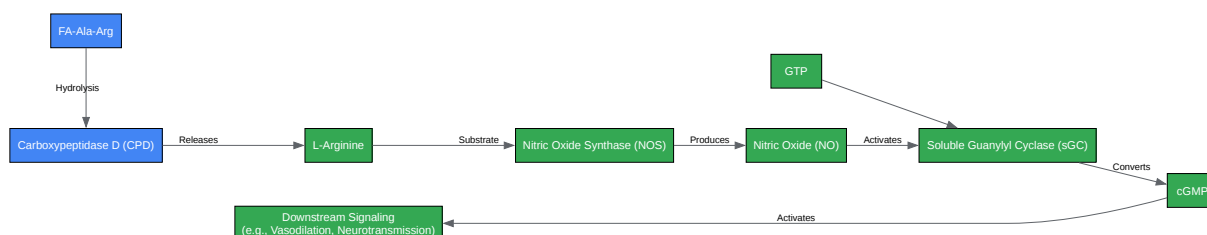
Experimental Workflow



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Caption: Experimental workflow for CPD activity assay.

Signaling Pathway



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Caption: CPD-mediated nitric oxide signaling pathway.

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